molecular formula C21H32N2O3 B5309553 N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide

N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B5309553
M. Wt: 360.5 g/mol
InChI Key: OHQSMHPHRBGFCO-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound. It is characterized by the presence of a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The compound also contains acetyl and methoxybenzyl groups, which can influence its chemical properties and biological activity.

Properties

IUPAC Name

N-(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-15(24)22(14-17-10-8-9-11-19(17)26-7)18-12-20(3,4)23(16(2)25)21(5,6)13-18/h8-11,18H,12-14H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQSMHPHRBGFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(CC1(C)C)N(CC2=CC=CC=C2OC)C(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents for substitution reactions can include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide would depend on its specific biological targets. Generally, compounds with piperidine rings can interact with various receptors or enzymes in the body, influencing physiological processes. The acetyl and methoxybenzyl groups may modulate the compound’s affinity for these targets and its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetyl-4-piperidinyl)-N-benzylacetamide: Similar structure but lacks the methoxy group.

    N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylacetamide: Similar structure but lacks the benzyl group.

Uniqueness

N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N-(2-methoxybenzyl)acetamide is unique due to the presence of both the methoxybenzyl and acetyl groups, which can influence its chemical reactivity and biological activity in ways that are distinct from similar compounds.

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